molecular formula C8H10N4O B11094232 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Cat. No.: B11094232
M. Wt: 178.19 g/mol
InChI Key: NSRFCALZMQVROW-UHFFFAOYSA-N
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Description

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with ethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or viral replication proteins, thereby exerting its antibacterial or antiviral effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and preventing the proliferation of pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
  • 1,2,4-Triazolo[4,3-a]quinoxaline
  • 1,2,4-Triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate

Uniqueness

7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol is unique due to its ethyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethyl-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one

InChI

InChI=1S/C8H10N4O/c1-3-6-5(2)11-12-4-9-10-8(12)7(6)13/h4,11H,3H2,1-2H3

InChI Key

NSRFCALZMQVROW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN2C=NN=C2C1=O)C

Origin of Product

United States

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